molecular formula C5H9ClO4S2 B2830940 (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride CAS No. 2091110-80-2

(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

Cat. No.: B2830940
CAS No.: 2091110-80-2
M. Wt: 232.69
InChI Key: GIWQQKGRNLBLRI-UHFFFAOYSA-N
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Description

(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: is a complex organosulfur compound characterized by its unique thietane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride typically involves the following steps:

    Formation of the Thietane Ring: The initial step involves the cyclization of appropriate precursors to form the thietane ring. This can be achieved through the reaction of a suitable diene with sulfur dichloride under controlled conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Oxidation: The thietane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Chlorination: Finally, the methanesulfonyl chloride group is introduced through chlorination reactions, typically using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired derivative. For example, reduction with lithium aluminum hydride can yield the corresponding sulfonamide.

    Addition Reactions: The thietane ring can participate in addition reactions, particularly with electrophiles, due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Reaction Conditions: Typically carried out in inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to prevent decomposition.

Major Products

    Sulfonamides: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Thietane Derivatives: Various derivatives can be synthesized through addition reactions.

Scientific Research Applications

Chemistry

In organic chemistry, (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of sulfonamides and sulfonate esters.

Biology and Medicine

In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications include the production of polymers, resins, and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Lacks the thietane ring and methyl group, making it less complex but still highly reactive.

    (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl Chloride: Similar structure but without the methyl group, leading to different reactivity and applications.

    Sulfonyl Chlorides: A broad class of compounds with varying substituents that influence their reactivity and use.

Uniqueness

(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride stands out due to its unique thietane ring structure and the presence of both a methyl group and a sulfonyl chloride group. This combination of features imparts distinct reactivity and makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(3-methyl-1,1-dioxothietan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWQQKGRNLBLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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